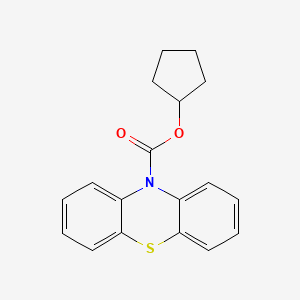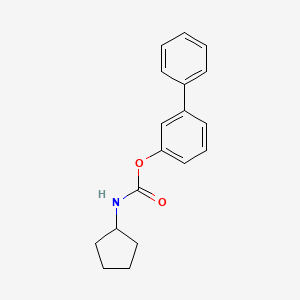![molecular formula C29H33FN2O B10848112 (1R)-3-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-1-(4-fluorophenyl)propan-1-ol](/img/structure/B10848112.png)
(1R)-3-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-1-(4-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-211A is an organic compound with the molecular formula C29H33FN2O. It consists of 33 hydrogen atoms, 29 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 fluorine atom . The compound is known for its complex structure, which includes multiple aromatic rings and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-211A involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of aromatic rings, introduction of functional groups, and coupling reactions. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for the successful synthesis of D-211A .
Industrial Production Methods
Industrial production of D-211A requires large-scale chemical reactors and precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
D-211A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in D-211A.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of D-211A include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as solvent, temperature, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of D-211A depend on the specific reaction and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
D-211A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-211A involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Properties
Molecular Formula |
C29H33FN2O |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(1R)-3-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-1-(4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C29H33FN2O/c30-25-13-11-22(12-14-25)28(33)17-18-31-19-20-32-21-26(31)15-16-27(32)29(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,26-29,33H,15-21H2/t26-,27-,28+/m0/s1 |
InChI Key |
GAKAYJNKCDLKCE-HZFUHODCSA-N |
Isomeric SMILES |
C1C[C@H](N2CCN([C@@H]1C2)CC[C@H](C3=CC=C(C=C3)F)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(N2CCN(C1C2)CCC(C3=CC=C(C=C3)F)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![d[Leu4,Orn8]VP](/img/structure/B10848036.png)
![d[Leu4,Dap8]VP](/img/structure/B10848037.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10848040.png)

![d[Leu4]AVP](/img/structure/B10848053.png)
![cypate-[(RGD)3-NH2]1](/img/structure/B10848058.png)
![(2R)-1-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-3-phenylpropan-2-ol](/img/structure/B10848061.png)
![(+)-N6-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B10848073.png)
![d[Arg4]AVP](/img/structure/B10848078.png)
![d[Cha4,Lys8]VP](/img/structure/B10848085.png)

![d[Cha4,Dap8]VP](/img/structure/B10848098.png)

![6-N-[4-(4-phenylpiperazin-1-yl)butyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B10848115.png)
